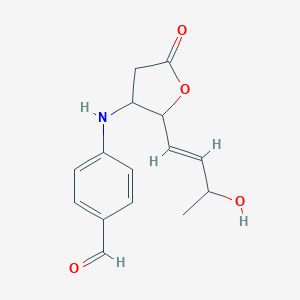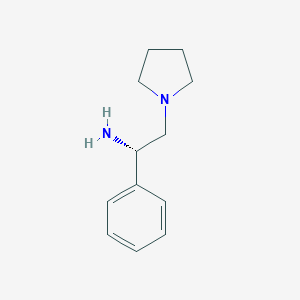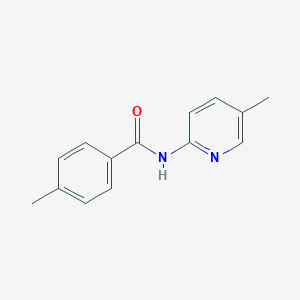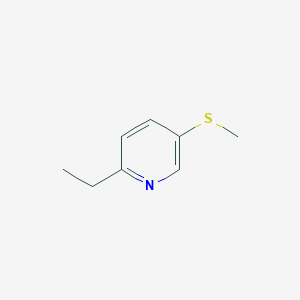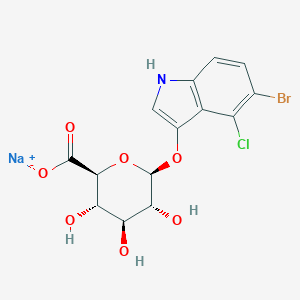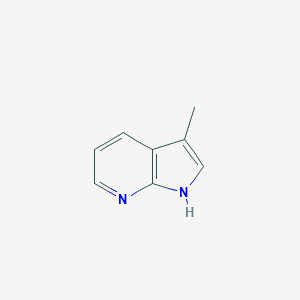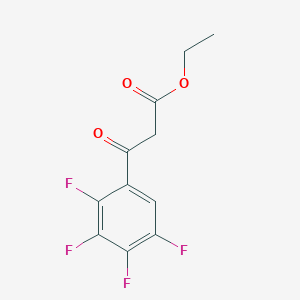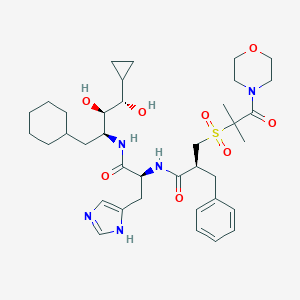
Ciprokiren
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ciprokiren is a widely researched and studied compound that has shown great potential in the field of pharmaceuticals. It is a renin inhibitor that has been found to have a significant impact on the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in regulating blood pressure and fluid balance in the body.
作用機序
Ciprokiren works by inhibiting the activity of renin, which is an enzyme that plays a crucial role in the Ciprokiren. Renin converts angiotensinogen to angiotensin I, which is then converted to angiotensin II by angiotensin-converting enzyme (ACE). Angiotensin II is a potent vasoconstrictor that increases blood pressure and fluid retention in the body. By inhibiting the activity of renin, Ciprokiren reduces the production of angiotensin II, leading to a decrease in blood pressure and fluid retention.
生化学的および生理学的効果
Ciprokiren has been found to have various biochemical and physiological effects on the body. It has been shown to reduce blood pressure and improve renal function in animal models of hypertension and heart failure. It has also been found to improve endothelial function and reduce oxidative stress in these models. Additionally, Ciprokiren has been found to have anti-inflammatory and anti-fibrotic effects in animal models of cardiovascular disease.
実験室実験の利点と制限
Ciprokiren has several advantages for lab experiments. It is a potent and selective inhibitor of renin, which makes it an ideal tool for studying the Ciprokiren. It has also been extensively studied in animal models of cardiovascular disease, which provides a wealth of data for researchers to draw upon. However, there are also some limitations to using Ciprokiren in lab experiments. It is a relatively new compound, and there is still much that is not known about its long-term effects. Additionally, it can be difficult and expensive to synthesize, which may limit its availability for some researchers.
将来の方向性
There are several future directions for research on Ciprokiren. One area of interest is its potential use in the treatment of hypertension and heart failure in humans. Clinical trials are currently underway to evaluate the safety and efficacy of Ciprokiren in these patient populations. Additionally, researchers are interested in exploring the potential of Ciprokiren as a tool for studying the Ciprokiren and its role in cardiovascular disease. Finally, there is also interest in developing new and more efficient methods for synthesizing Ciprokiren, which could make it more readily available for researchers.
合成法
The synthesis of Ciprokiren involves a series of steps that utilize various chemical reagents and solvents. The process begins with the reaction of 2,6-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2,6-dimethoxyphenylacetonitrile to form the corresponding amide. The amide is then reduced using lithium aluminum hydride to form the corresponding alcohol, which is then reacted with 4-chlorobenzyl chloride to form the final product, Ciprokiren.
科学的研究の応用
Ciprokiren has been extensively studied for its potential use in the treatment of hypertension, heart failure, and other cardiovascular diseases. It has been found to be a potent inhibitor of renin, which is a key enzyme in the Ciprokiren. The Ciprokiren plays a crucial role in regulating blood pressure and fluid balance in the body, and dysregulation of this system can lead to various cardiovascular diseases.
特性
CAS番号 |
143631-62-3 |
|---|---|
製品名 |
Ciprokiren |
分子式 |
C37H55N5O8S |
分子量 |
729.9 g/mol |
IUPAC名 |
(2S)-2-benzyl-N-[(2S)-1-[[(2S,3R,4S)-1-cyclohexyl-4-cyclopropyl-3,4-dihydroxybutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-3-(2-methyl-1-morpholin-4-yl-1-oxopropan-2-yl)sulfonylpropanamide |
InChI |
InChI=1S/C37H55N5O8S/c1-37(2,36(47)42-15-17-50-18-16-42)51(48,49)23-28(19-25-9-5-3-6-10-25)34(45)41-31(21-29-22-38-24-39-29)35(46)40-30(20-26-11-7-4-8-12-26)33(44)32(43)27-13-14-27/h3,5-6,9-10,22,24,26-28,30-33,43-44H,4,7-8,11-21,23H2,1-2H3,(H,38,39)(H,40,46)(H,41,45)/t28-,30+,31+,32+,33-/m1/s1 |
InChIキー |
PODHJNNUGIBMOP-HOQQKOLYSA-N |
異性体SMILES |
CC(C)(C(=O)N1CCOCC1)S(=O)(=O)C[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CC4CCCCC4)[C@H]([C@H](C5CC5)O)O |
SMILES |
CC(C)(C(=O)N1CCOCC1)S(=O)(=O)CC(CC2=CC=CC=C2)C(=O)NC(CC3=CN=CN3)C(=O)NC(CC4CCCCC4)C(C(C5CC5)O)O |
正規SMILES |
CC(C)(C(=O)N1CCOCC1)S(=O)(=O)CC(CC2=CC=CC=C2)C(=O)NC(CC3=CN=CN3)C(=O)NC(CC4CCCCC4)C(C(C5CC5)O)O |
同義語 |
ciprokiren Ro 44-9375 Ro-44-9375 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



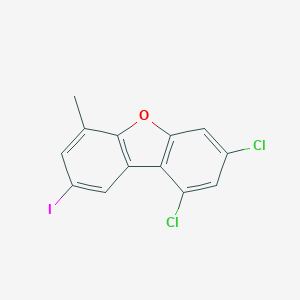
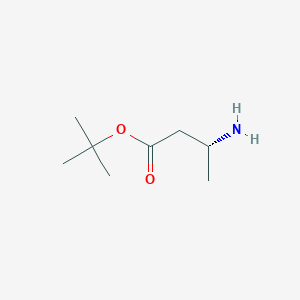
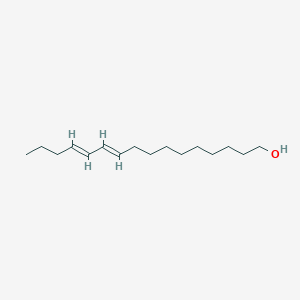
![(S)-1-[3-(Trifluoromethyl)phenyl]ethylamine](/img/structure/B138262.png)
